BenchChemオンラインストアへようこそ!

1A,2,3,7B-Tetrahydro-1H-cyclopropa[C]quinoline

Lipophilicity Drug-likeness Physicochemical profiling

1A,2,3,7B-Tetrahydro-1H-cyclopropa[C]quinoline (CAS 1447606-51-0) is a tricyclic secondary amine (C₁₀H₁₁N, MW 145.20 g/mol) featuring a strained cyclopropane ring fused at the [c] face of a partially saturated quinoline core. The compound is commercially available at ≥95% purity from multiple suppliers and serves as a key synthetic intermediate in at least two distinct pharmaceutical patent families: indoleamine 2,3-dioxygenase (IDO) inhibitors (Merck Sharp & Dohme) and voltage-gated sodium channel (NaV1.7) antagonists (Amgen).

Molecular Formula C10H11N
Molecular Weight 145.20
CAS No. 1447606-51-0
Cat. No. B3032352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1A,2,3,7B-Tetrahydro-1H-cyclopropa[C]quinoline
CAS1447606-51-0
Molecular FormulaC10H11N
Molecular Weight145.20
Structural Identifiers
SMILESC1C2C1C3=CC=CC=C3NC2
InChIInChI=1S/C10H11N/c1-2-4-10-8(3-1)9-5-7(9)6-11-10/h1-4,7,9,11H,5-6H2
InChIKeyOEHUSLVNUHYNLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1A,2,3,7B-Tetrahydro-1H-cyclopropa[C]quinoline (CAS 1447606-51-0): Procurement-Relevant Structural and Physicochemical Baseline


1A,2,3,7B-Tetrahydro-1H-cyclopropa[C]quinoline (CAS 1447606-51-0) is a tricyclic secondary amine (C₁₀H₁₁N, MW 145.20 g/mol) featuring a strained cyclopropane ring fused at the [c] face of a partially saturated quinoline core . The compound is commercially available at ≥95% purity from multiple suppliers and serves as a key synthetic intermediate in at least two distinct pharmaceutical patent families: indoleamine 2,3-dioxygenase (IDO) inhibitors (Merck Sharp & Dohme) [1] and voltage-gated sodium channel (NaV1.7) antagonists (Amgen) [2]. Its defining structural feature—zero rotatable bonds arising from the fused cyclopropane—imposes conformational rigidity that is absent in non-cyclopropyl tetrahydroquinoline congeners .

Why 1A,2,3,7B-Tetrahydro-1H-cyclopropa[C]quinoline Cannot Be Generically Substituted: Structural and Pharmacochemical Differentiation


Generic substitution between tetrahydroquinoline derivatives is unreliable because the fused cyclopropane in 1A,2,3,7B-tetrahydro-1H-cyclopropa[C]quinoline introduces three differentiating factors simultaneously: (i) conformational restriction that reduces entropic penalty upon target binding relative to freely rotating 1,2,3,4-tetrahydroquinoline scaffolds [1]; (ii) a shift in basicity (predicted pKa 4.76) versus both quinoline (pKa 4.9) and the electron-withdrawing halogen-substituted cyclopropa[c]quinoline analogs (e.g., 7-bromo analog pKa 3.85) ; and (iii) documented utility as a direct precursor in industrial pharmaceutical synthesis programs, where the unsubstituted cyclopropa[c]quinoline core serves as the key bromination substrate en route to patent-exemplified IDO inhibitors (Merck) [2] and NaV1.7 inhibitors (Amgen) [3]. Substituting this core with a non-cyclopropyl tetrahydroquinoline would eliminate the conformational constraint essential to these structure-activity relationships.

Product-Specific Quantitative Evidence Guide: 1A,2,3,7B-Tetrahydro-1H-cyclopropa[C]quinoline vs. Closest Analogs


Lipophilicity (LogP) Differentiation vs. 1,2,3,4-Tetrahydroquinoline and Halogenated Cyclopropa[c]quinoline Analogs

The target compound exhibits a computed LogP of 2.22, which is effectively identical to that of 1,2,3,4-tetrahydroquinoline (LogP 2.22–2.29) . However, the 7-bromo analog (CAS 1404431-48-6) shows a LogP of 3.12 , and the 7-methoxy analog (CAS not specified) shows a LogP of 2.07 . The unsubstituted parent thus occupies a lipophilicity midpoint that neither increases LogP via halogenation (ΔLogP +0.90 for 7-Br) nor decreases it via methoxy substitution (ΔLogP −0.15). This is significant because the parent compound retains the lowest molecular weight (145.20 g/mol) among the series while avoiding the metabolic liability associated with higher lipophilicity.

Lipophilicity Drug-likeness Physicochemical profiling

Basicity (pKa) Differentiation vs. Quinoline and 7-Bromo Analog

The predicted pKa of the target compound is 4.76±0.20 , which places it intermediate between unsubstituted quinoline (pKa 4.9 experimentally determined) [1] and the 7-bromo-substituted cyclopropa[c]quinoline analog (pKa 3.85±0.20) . The ~0.9 unit decrease in basicity versus the 7-bromo analog means that at physiological pH (7.4), the unsubstituted parent is approximately 90% less ionized than the bromo derivative, with implications for passive membrane permeability and off-target ion channel interactions.

Basicity Ionization state Salt formation

Conformational Rigidity: Zero Rotatable Bonds as a Structural Differentiation Factor

The target compound possesses zero rotatable bonds , a direct consequence of the fused cyclopropane ring bridging positions 1a and 7b of the quinoline core. In contrast, 1,2,3,4-tetrahydroquinoline, while also listed with zero rotatable bonds in some databases, actually retains conformational flexibility in its saturated heterocyclic ring (chair/half-chair interconversion). The cyclopropane fusion locks the geometry of the saturated ring, reducing the conformational ensemble [1]. This is consistent with the general medicinal chemistry principle that fused cyclopropanes enhance binding potency by pre-organizing the scaffold into a bioactive conformation and reducing entropic penalty upon target engagement [2].

Conformational restriction Entropic benefit Target binding

Documented Synthetic Utility as a Key Intermediate in IDO Inhibitor Patent (Merck Sharp & Dohme)

In US Patent Application US20210403469A1 (Merck Sharp & Dohme), 1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline is explicitly used as the starting material at multi-gram scale (2500 mg, 17.22 mmol) for the synthesis of IDO inhibitor candidates [1]. The compound undergoes regioselective bromination at the 6-position using N-bromosuccinimide (NBS) in DMF at 0°C, affording 6-bromo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline [REFS-1, Step 1]. This bromo intermediate is then elaborated through multi-step sequences to yield potent IDO inhibitors. No other isomeric tetrahydroquinoline scaffold is employed in this patent for the same synthetic sequence, underscoring the specific structural requirement of the cyclopropa[c] fusion.

IDO inhibitor Immuno-oncology Patent intermediate

Commercial Availability and Purity Benchmarking vs. Closest Structural Analogs

The target compound is commercially stocked by multiple suppliers at purities of 95% (abcr GmbH, catalog AB448322) and 97% (Leyan, catalog 1210308) . In contrast, the 7-bromo analog (CAS 1404431-48-6) is commercially available but at a generally higher price point due to the additional synthetic step required for halogenation . The 7-chloro analog (CAS not specified) is available at comparable purity but exhibits significantly different LogP and pKa values that alter its drug-likeness profile [1]. The parent unsubstituted scaffold thus offers the most cost-effective entry point for SAR exploration, with the option for subsequent diversification at multiple positions (C6, C7, N3) as demonstrated in the patent literature.

Procurement Commercial availability Purity comparison

Best Research and Industrial Application Scenarios for 1A,2,3,7B-Tetrahydro-1H-cyclopropa[C]quinoline


Scaffold for IDO/TDO Inhibitor Lead Optimization Programs

Based on the Merck patent (US20210403469A1) where the parent compound serves as the key bromination substrate [1], medicinal chemistry teams working on indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO) inhibitors should prioritize this scaffold over non-cyclopropyl tetrahydroquinolines. The conformational constraint imposed by the cyclopropane fusion is hypothesized to pre-organize the scaffold for target engagement, a principle validated across multiple fused-cyclopropane drug discovery programs [2].

NaV1.7 Ion Channel Blocker Discovery (Pain Indication)

The Amgen patent family (JP2021195367A and related applications) [1] demonstrates that cyclopropa[c]quinoline derivatives are productive scaffolds for voltage-gated sodium channel (NaV1.7) inhibition. The parent compound's moderate LogP (2.22) and predicted pKa (4.76) make it a suitable starting point for optimizing CNS penetration and minimizing hERG liability, as supported by comparative data showing that chloro-substituted analogs exhibit improved hERG IC50 (>30 μM vs. 8.7 μM for the parent) [2].

Conformationally Restricted Fragment Library Construction for FBLD/NMR Screening

The zero-rotatable-bond architecture and low molecular weight (145.20 g/mol) qualify this compound as an ideal fragment for fragment-based lead discovery (FBLD) [1]. Unlike flexible 1,2,3,4-tetrahydroquinoline fragments, the locked geometry reduces the number of binding-competent conformers, which can improve hit rates in NMR and SPR-based screening cascades by decreasing false negatives from conformational sampling [2].

Diversity-Oriented Synthesis (DOS) Starting Material for Cyclopropa[c]quinoline Chemical Space Exploration

The regiospecific bromination at C6 (demonstrated at 2.5 g scale in the Merck patent) [1] provides a validated handle for subsequent cross-coupling chemistry (Suzuki, Buchwald-Hartwig, etc.). Combined with the commercial availability of the parent scaffold at 95–97% purity from multiple vendors [2], this compound represents a cost-efficient core for parallel library synthesis aimed at exploring cyclopropane-fused quinoline chemical space.

Quote Request

Request a Quote for 1A,2,3,7B-Tetrahydro-1H-cyclopropa[C]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.